molecular formula C14H20BrNO B4004841 1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine

1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine

Cat. No.: B4004841
M. Wt: 298.22 g/mol
InChI Key: PKWKAMXYVZMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.07283 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catechol Oxidase Models

Research involving unsymmetrical dinucleating ligands with bromophenol-based structures, such as those containing piperazine and thiomorpholin-4-yl groups, has been conducted to model the active site of type 3 copper proteins. These studies reveal the influence of a thioether group near the metal site on catecholase activity, speciation in solution, and provide insights through UV/Vis spectroscopy, ESI-MS experiments, and DFT calculations (Merkel et al., 2005).

Synthesis of Functionalized Tetrahydropyridines

Another research application includes the synthesis of functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, expanding the scope of reactions for creating highly functionalized structures (Zhu, Lan, & Kwon, 2003).

Antibacterial Bromophenols from Marine Algae

Studies have also focused on the isolation of bromophenols from marine red algae, demonstrating significant antibacterial properties. These compounds, characterized by their bromophenol structures, offer a potential for the development of new antibacterial agents, highlighting the diverse applicability of bromophenol derivatives in addressing microbial resistance (Xu et al., 2003).

Enantiomerically Pure Aza-Morita–Baylis–Hillman Adducts

Research on the reaction of 3-substituted (Z)-2-(bromomethyl)propenoates with specific amines in the presence of cinchona alkaloids has led to the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. This demonstrates the utility of bromophenol derivatives in stereochemical synthesis applications, offering pathways to highly specific molecular configurations (Martelli, Orena, & Rinaldi, 2011).

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-12-3-2-8-16(11-12)9-10-17-14-6-4-13(15)5-7-14/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWKAMXYVZMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine
Reactant of Route 6
1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.